4-(Morpholin-4-yl)-2,2-diphenylbutanenitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
4-morpholin-4-yl-2,2-diphenylbutanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O/c21-17-20(18-7-3-1-4-8-18,19-9-5-2-6-10-19)11-12-22-13-15-23-16-14-22/h1-10H,11-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPKWJKWZGPRUPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCC(C#N)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80281411 | |
| Record name | 4-(morpholin-4-yl)-2,2-diphenylbutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80281411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
43.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49676696 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
59882-09-6 | |
| Record name | NSC21587 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21587 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(morpholin-4-yl)-2,2-diphenylbutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80281411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualization in Synthetic Organic Chemistry
In the broad and dynamic field of synthetic organic chemistry, the quest for efficient and novel molecular architectures is perpetual. The strategic importance of 4-(Morpholin-4-yl)-2,2-diphenylbutanenitrile lies in its utility as a building block. The synthesis of this compound is conceptually rooted in well-established organic reactions. A primary synthetic route involves the nucleophilic substitution of a halogenated precursor, 4-bromo-2,2-diphenylbutanenitrile, with morpholine (B109124).
The synthesis of the precursor, 4-bromo-2,2-diphenylbutanenitrile, is itself a notable process in organic synthesis. It is typically prepared through the reaction of diphenyl acetonitrile (B52724) with 1,2-dibromoethane. This reaction is often carried out in the presence of a base, such as sodium hydroxide (B78521), and a phase-transfer catalyst like benzalkonium bromide to enhance the reaction rate and yield.
The subsequent reaction of 4-bromo-2,2-diphenylbutanenitrile with morpholine exemplifies a classic nucleophilic substitution, where the nitrogen atom of the morpholine ring displaces the bromide ion, leading to the formation of the target compound.
Below is a data table summarizing the key reactants in the synthesis of this compound.
| Reactant Name | Molecular Formula | Role in Synthesis |
| Diphenyl Acetonitrile | C₁₄H₁₁N | Starting material for the precursor |
| 1,2-Dibromoethane | C₂H₄Br₂ | Provides the bromoethyl chain |
| Morpholine | C₄H₉NO | Nucleophile, introduces the morpholine moiety |
| 4-Bromo-2,2-diphenylbutanenitrile | C₁₆H₁₄BrN | Precursor to the final product |
Significance As a Privileged Scaffold and Synthetic Intermediate
The concept of "privileged scaffolds" is a cornerstone of modern medicinal chemistry and drug discovery. A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets, thereby serving as a versatile template for the development of new therapeutic agents. Both the morpholine (B109124) and the diphenylbutanenitrile moieties within 4-(Morpholin-4-yl)-2,2-diphenylbutanenitrile can be considered as contributing to its status as a potentially privileged structure.
The morpholine ring is a well-established privileged scaffold in medicinal chemistry. nih.govnih.gov Its presence in a molecule can enhance desirable properties such as aqueous solubility, metabolic stability, and bioavailability. researchgate.net The diphenylbutanenitrile core, on the other hand, provides a rigid, three-dimensional structure that can be functionalized to interact with specific biological targets.
As a synthetic intermediate, this compound offers several reactive sites for further chemical transformations. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for the attachment of other molecular fragments. The phenyl rings can undergo electrophilic aromatic substitution, allowing for the introduction of a wide range of substituents. This versatility makes it a valuable precursor for the synthesis of more complex molecules with potential applications in materials science and medicinal chemistry.
Overview of Research Trajectories Involving Diphenylbutanenitrile Derivatives
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a viable synthetic route. ub.eduresearchgate.net For 4-(Morpholin-4-yl)-2,2-diphenylbutanenitrile, the primary disconnection points are identified at the most synthetically accessible bonds.
The most logical and common disconnection is the carbon-nitrogen (C-N) bond of the tertiary amine. This disconnection corresponds to a well-established N-alkylation reaction. amazonaws.com This approach breaks the target molecule into two key synthons: a morpholine (B109124) nucleophile and a 4-carbon electrophilic fragment containing the diphenylacetonitrile moiety. The synthetic equivalent for the electrophilic synthon is typically a 4-halo-2,2-diphenylbutanenitrile, such as 4-bromo-2,2-diphenylbutanenitrile.
A further disconnection on this intermediate, at the C2-C3 bond, simplifies the structure to a diphenylacetonitrile anion synthon and a 2-bromoethyl electrophilic synthon. The corresponding real-world starting materials for this pathway are diphenylacetonitrile and a 1,2-dihaloethane, such as 1,2-dibromoethane. This multi-step approach is often efficient and utilizes readily available precursors.
Precursor Synthesis and Starting Material Derivatization
The successful synthesis of the target compound hinges on the efficient preparation of its key precursors. This section outlines the synthesis of the essential electrophilic intermediate and the preparation of the nucleophilic morpholine component.
The intermediate 4-bromo-2,2-diphenylbutanenitrile is a crucial building block for the final N-alkylation step. nih.govsielc.com A common and effective method for its synthesis involves the alkylation of diphenylacetonitrile with 1,2-dibromoethane. google.com This reaction is typically performed under phase-transfer catalysis conditions, which enhances the reaction rate and yield.
In a representative procedure, diphenylacetonitrile is reacted with an excess of ethylene (B1197577) dibromide in the presence of a strong base, such as sodium hydroxide (B78521), and a phase-transfer catalyst like benzalkonium bromide. google.com The catalyst facilitates the transfer of the hydroxide ion into the organic phase, where it deprotonates the diphenylacetonitrile to form a carbanion. This carbanion then acts as a nucleophile, attacking one of the bromine-bearing carbons of ethylene dibromide in an SN2 reaction to form the desired product.
| Reactant/Reagent | Function | Reference |
| Diphenylacetonitrile | Starting material (Nucleophile precursor) | google.com |
| Ethylene Dibromide | Alkylating agent (Electrophile) | google.com |
| Sodium Hydroxide | Base | google.com |
| Benzalkonium Bromide | Phase-Transfer Catalyst | google.com |
The reaction is typically heated to drive it to completion, after which the product can be isolated through crystallization and purified. google.com The use of a phase-transfer catalyst is critical for achieving high efficiency in this biphasic reaction system. google.com
Morpholine is a heterocyclic amine that serves as the key nucleophile in the final step of the synthesis. While morpholine itself is a widely available commercial chemical, various synthetic methods exist for producing substituted morpholines and related synthons. organic-chemistry.orgnih.gov These methods are crucial when preparing analogs of the target compound with modified morpholine rings.
General synthetic strategies for morpholines often start from 1,2-amino alcohols. chemrxiv.org For instance, an annulation reaction between a 1,2-amino alcohol and a reagent like chloroacetyl chloride can be used, which typically involves the formation of a morpholinone intermediate followed by reduction. chemrxiv.org Other methods include the intramolecular hydroalkoxylation of nitrogen-tethered alkenes or copper-promoted oxyamination of alkenes. organic-chemistry.orgnih.gov For the direct synthesis of N-alkylated morpholines, reductive amination or reactions involving dialkylene glycols and ammonia (B1221849) over a catalyst can be employed. google.comresearchgate.net In the context of synthesizing the title compound, unsubstituted morpholine is the direct synthon used.
Direct Synthesis Strategies of this compound
The final construction of this compound is achieved by coupling the two primary precursors. The most direct and widely used method is N-alkylation.
N-alkylation is a fundamental class of reactions in organic synthesis for forming C-N bonds. nih.gov In this synthesis, the secondary amine of the morpholine ring acts as a nucleophile, attacking the electrophilic carbon of 4-bromo-2,2-diphenylbutanenitrile that bears the bromine atom. This reaction proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism.
The reaction is typically carried out by heating a mixture of 4-bromo-2,2-diphenylbutanenitrile and morpholine, often in the presence of a base to neutralize the hydrobromic acid formed as a byproduct. The choice of solvent can vary, but polar aprotic solvents are often suitable.
| Reactant/Reagent | Function |
| 4-bromo-2,2-diphenylbutanenitrile | Electrophile |
| Morpholine | Nucleophile |
| Base (e.g., K2CO3, Et3N) | Acid Scavenger |
| Solvent (e.g., Acetonitrile (B52724), DMF) | Reaction Medium |
The progress of the reaction can be monitored using techniques such as thin-layer chromatography (TLC). Upon completion, the product is typically isolated by extraction and purified by crystallization or column chromatography. This N-alkylation strategy is robust and provides a direct route to the final product.
While N-alkylation of a pre-formed halo-nitrile is the most common route, alternative strategies involving the functionalization of the nitrile group or its use as a synthetic handle can be considered. The nitrile group is a versatile functional group in organic synthesis, capable of undergoing various transformations and participating in C-H functionalization reactions. nih.govresearchgate.net
An alternative retrosynthetic disconnection involves the reaction of the diphenylacetonitrile carbanion with a pre-synthesized morpholine-containing electrophile, such as 4-(2-chloroethyl)morpholine. This approach reverses the roles of the nucleophile and electrophile in the key C-C bond-forming step. The diphenylacetonitrile is deprotonated with a strong base to form the nucleophilic carbanion, which then displaces the chloride from 4-(2-chloroethyl)morpholine.
This method is analogous to the synthesis of related compounds where a diphenylacetonitrile anion reacts with various amino-alkyl halides. google.com The success of this approach depends on the stability of the morpholino-electrophile under the strongly basic conditions required to generate the diphenylacetonitrile carbanion.
Analogous and Derivative Synthesis Pathways
The synthesis of analogs of this compound typically follows a convergent strategy where the diphenylbutanenitrile scaffold is first constructed and then coupled with various amine moieties. This approach allows for significant diversity in the final products.
The foundational method for constructing the 4-amino-2,2-diphenylbutanenitrile scaffold is a two-step process involving alkylation followed by nucleophilic substitution.
The initial step is the alkylation of diphenylacetonitrile. This reaction utilizes a strong base to deprotonate the carbon atom positioned between the two phenyl groups, creating a potent nucleophile. Common bases for this purpose include sodium amide (NaNH₂), lithium diisopropylamide (LDA), or sodium hydride (NaH). orgsyn.orggoogle.com The resulting carbanion is then reacted with a short-chain dihaloalkane, such as 1-bromo-2-chloroethane (B52838) or 1,2-dibromoethane, to introduce a two-carbon chain with a terminal halogen. sci-hub.se This reaction yields a key intermediate, 4-chloro-2,2-diphenylbutanenitrile (B1621574) or its bromo-equivalent. nih.gov
In the second step, this halogenated intermediate undergoes a nucleophilic substitution reaction with a desired amine. The nitrogen atom of the amine attacks the carbon atom bearing the halogen, displacing it and forming a new carbon-nitrogen bond. This step can be used to introduce a wide variety of cyclic or acyclic secondary amines, leading to a library of analogous compounds. For the synthesis of the title compound, morpholine is used. However, other amines can be readily substituted to create a diverse set of derivatives. researchgate.netumich.edu
| Amine Moiety | Resulting Compound Name |
|---|---|
| Morpholine | This compound |
| Piperidine | 4-(Piperidin-1-yl)-2,2-diphenylbutanenitrile |
| Pyrrolidine | 4-(Pyrrolidin-1-yl)-2,2-diphenylbutanenitrile |
| Dimethylamine | 4-(Dimethylamino)-2,2-diphenylbutanenitrile |
| Diethylamine | 4-(Diethylamino)-2,2-diphenylbutanenitrile |
The nitrile group (–C≡N) on the butanenitrile scaffold is a versatile functional group that can be transformed into several other chemical moieties, allowing for further derivatization.
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions. Partial hydrolysis typically yields a primary amide (4-(morpholin-4-yl)-2,2-diphenylbutanamide). Complete hydrolysis under more vigorous conditions leads to the formation of a carboxylic acid (4-(morpholin-4-yl)-2,2-diphenylbutanoic acid).
Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction converts the butanenitrile into 4-(morpholin-4-yl)-2,2-diphenylbutan-1-amine, adding another functional handle for further chemical modification.
Organometallic Addition: Grignard reagents or other organometallic compounds can add to the nitrile carbon, which, after hydrolysis of the intermediate imine, yields a ketone. For example, reaction with ethylmagnesium bromide followed by hydrolysis would yield 1-(4-(morpholin-4-yl)-2,2-diphenylbutyl)ethan-1-one. google.com
| Reaction Type | Reagents | Resulting Functional Group |
|---|---|---|
| Partial Hydrolysis | H₂O, H⁺ or OH⁻ (mild) | Primary Amide (–CONH₂) |
| Complete Hydrolysis | H₂O, H⁺ or OH⁻ (strong) | Carboxylic Acid (–COOH) |
| Reduction | LiAlH₄ then H₂O | Primary Amine (–CH₂NH₂) |
| Grignard Reaction | 1. R-MgBr 2. H₃O⁺ | Ketone (–C(=O)R) |
While this compound is an achiral molecule, analogs can be designed to contain stereocenters, necessitating stereoselective synthetic methods. Chirality could be introduced by modifying the diphenylmethyl group or the butane (B89635) backbone.
The development of chiral analogs often relies on asymmetric synthesis techniques. One approach involves the use of chiral catalysts or auxiliaries during the key bond-forming steps. For instance, a stereoselective 1,4-addition of a nitrile-containing nucleophile to a prochiral alkylidene malonate could establish a stereocenter on the butane chain. researchgate.net
Another strategy is the enantioselective hydrogenation of a precursor containing a double bond, using chiral transition-metal catalysts (e.g., based on iridium or rhodium) to create specific stereoisomers. chemrxiv.org Organocatalysis, which uses small chiral organic molecules to induce enantioselectivity, represents another powerful tool. For example, a chiral organocatalyst could be employed in a Michael addition reaction to construct the carbon backbone with high stereocontrol. The Strecker synthesis, a classic method for producing α-amino acids, can also be adapted for the stereoselective synthesis of α-amino nitriles from ketones or aldehydes, which could serve as precursors to chiral butanenitrile derivatives. nih.gov
Novel Synthetic Route Development and Optimization
Ongoing research in synthetic chemistry aims to develop more efficient, cost-effective, and environmentally friendly routes to complex molecules. This includes the application of novel catalytic systems and adherence to the principles of green chemistry.
Catalysis offers significant advantages over stoichiometric reactions, including milder reaction conditions, higher yields, and reduced waste. In the context of synthesizing diphenylbutanenitrile derivatives, several catalytic methods can be applied.
Phase-Transfer Catalysis (PTC): The initial alkylation of diphenylacetonitrile can be significantly improved by using a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide). google.com PTC facilitates the transfer of the carbanion from a solid or aqueous phase to the organic phase containing the alkylating agent, often allowing the use of less hazardous bases like sodium hydroxide instead of sodium hydride and avoiding the need for strictly anhydrous solvents. google.com
Transition Metal Catalysis: Copper catalysts have been shown to be effective in promoting cyanoethylation and cyanomethylation reactions. asianpubs.orgnih.gov For instance, cupric acetate (B1210297) can catalyze the addition of amines to acrylonitrile, a related transformation. asianpubs.org Such catalytic systems could be adapted for the C-N bond-forming step, potentially offering a more efficient alternative to direct nucleophilic substitution. Furthermore, nickel-catalyzed methods are being developed for the cyanation of C-N bonds, which could provide novel pathways to nitrile-containing scaffolds. researchgate.net
Green chemistry focuses on designing chemical processes that minimize the use and generation of hazardous substances. researchgate.net Applying these principles to the synthesis of this compound and its analogs can lead to more sustainable manufacturing processes.
Key green chemistry approaches include:
Use of Greener Solvents: Traditional syntheses often employ hazardous solvents like DMF, THF, or chlorinated hydrocarbons. Green chemistry encourages their replacement with more benign alternatives such as water, ethanol, ionic liquids, or supercritical fluids. researchgate.netthepharmajournal.com Some reactions can even be performed under solvent-free conditions, further reducing environmental impact. eurekaselect.com
Catalysis: As mentioned previously, using catalytic amounts of a substance is inherently greener than using stoichiometric reagents, as it improves atom economy and reduces waste.
Energy Efficiency: The use of microwave irradiation or ultrasound can dramatically reduce reaction times from hours to minutes, thereby lowering energy consumption compared to conventional heating methods. thepharmajournal.comeurekaselect.com
Waste Reduction: Designing synthetic routes that minimize the formation of byproducts and allow for the recycling of catalysts and solvents is a core principle of green chemistry. One-pot synthesis, where multiple reaction steps are carried out in the same vessel without isolating intermediates, can also contribute to waste reduction and process efficiency. pjoes.comresearchgate.net
Spectroscopic Characterization Techniques
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, characteristic absorption bands would be expected for the C≡N (nitrile) stretch, C-H stretches of the aromatic and aliphatic portions, C-O-C stretch of the morpholine ring, and C-N stretch. However, no experimentally obtained IR spectrum for this compound is currently available.
Interactive Data Table: Expected IR Absorption Bands No experimental data is available. This table lists the expected vibrational frequencies for the functional groups present.
| Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|
| C≡N (Nitrile) | 2220 - 2260 |
| C-H (Aromatic) | 3000 - 3100 |
| C-H (Aliphatic) | 2850 - 3000 |
| C-O-C (Ether) | 1070 - 1150 |
Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)
Mass spectrometry measures the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental composition. High-resolution mass spectrometry could confirm the molecular formula of this compound, which is C₂₀H₂₂N₂O. The fragmentation pattern observed in the mass spectrum would also provide valuable structural information. LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. To date, no mass spectrometry or LC-MS data has been published for this specific compound.
X-ray Crystallography for Absolute Structure and Conformation Determination
X-ray crystallography is an analytical technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid. This method is definitive for determining the absolute structure and conformation of a molecule.
Crystal Structure Analysis and Unit Cell Parameters
A successful crystallographic analysis of this compound would yield detailed information about its crystal system, space group, and the dimensions of the unit cell (a, b, c, α, β, γ). This data is fundamental to describing the packing of molecules in the solid state. There are currently no published reports on the crystal structure of this compound.
Interactive Data Table: Hypothetical Crystal Data No experimental data is available. This table is for illustrative purposes only.
| Parameter | Value |
|---|---|
| Crystal System | Not Determined |
| Space Group | Not Determined |
| a (Å) | Not Determined |
| b (Å) | Not Determined |
| c (Å) | Not Determined |
| α (°) | Not Determined |
| β (°) | Not Determined |
| γ (°) | Not Determined |
| Volume (ų) | Not Determined |
Molecular Conformation and Torsion Angle Analysis
X-ray crystallography would also reveal the preferred conformation of the molecule in the solid state, including the torsion angles that define the spatial relationship between the diphenyl groups, the morpholine ring, and the butyl chain. The morpholine ring typically adopts a chair conformation. The analysis of these angles is crucial for understanding the molecule's three-dimensional shape. In the absence of a crystal structure, this information remains unknown.
Intermolecular Interactions in the Solid State
The solid-state packing and crystal lattice of this compound are governed by a network of non-covalent intermolecular interactions. While specific crystallographic data for this molecule is not extensively detailed in the public domain, an analysis of its structural components—a morpholine ring, two phenyl groups, and a nitrile moiety—allows for a predictive understanding of its solid-state behavior based on analogous structures.
The morpholine ring, with its ether oxygen and tertiary amine nitrogen, is a key participant in hydrogen bonding. Although it lacks hydrogen bond donors, the oxygen and nitrogen atoms are effective acceptors. Consequently, weak C—H···O and C—H···N hydrogen bonds are likely to be significant forces in the crystal packing, linking adjacent molecules. researchgate.net In the crystal structures of related morpholine-containing compounds, the morpholine ring typically adopts a stable chair conformation. researchgate.netnih.gov
Chromatographic and Separation Methodologies
Chromatographic techniques are indispensable for the purification, identification, and analysis of this compound, ensuring its chemical purity and resolving its stereoisomers.
High-Performance Liquid Chromatography (HPLC) is a primary analytical method for assessing the purity of this compound. Due to the compound's moderate polarity, reverse-phase HPLC (RP-HPLC) is the most suitable approach. sielc.comsielc.com In this technique, the compound is passed through a column packed with a nonpolar stationary phase (typically octadecylsilane, C18).
Table 1: Illustrative RP-HPLC Parameters for Purity Analysis
| Parameter | Typical Condition |
|---|---|
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Column Temperature | 25 - 30 °C |
| Injection Volume | 10 µL |
The this compound molecule possesses a chiral center, meaning it can exist as a pair of non-superimposable mirror images called enantiomers. As enantiomers often exhibit different biological activities, quantifying the purity of a single enantiomer is critical, especially in pharmaceutical contexts. nih.govnih.gov Chiral chromatography, particularly chiral HPLC, is the definitive method for separating and quantifying these enantiomers to determine the enantiomeric excess (ee). nih.govnih.gov
This technique utilizes a chiral stationary phase (CSP), which contains a single enantiomer of a chiral selector. The CSP interacts differently with each enantiomer of the analyte, leading to different retention times and, thus, separation. Common CSPs are based on derivatives of polysaccharides (like cellulose (B213188) or amylose), cyclodextrins, or proteins. nih.gov The choice of mobile phase, often a mixture of alkanes (like hexane) and an alcohol (like isopropanol), is crucial for achieving optimal separation. The determination of enantiomeric excess from the resulting chromatogram is calculated based on the relative peak areas of the two enantiomers. nih.gov
Table 2: Key Components of a Chiral HPLC System for Enantiomeric Resolution
| Component | Description |
|---|---|
| Chiral Stationary Phase (CSP) | A column containing a chiral selector that forms transient, diastereomeric complexes with the enantiomers. |
| Mobile Phase | Typically a nonpolar solvent (e.g., hexane) with a polar modifier (e.g., ethanol, isopropanol) to modulate retention and selectivity. |
| Detector | UV-Vis detector is commonly used due to the aromatic nature of the compound. |
| Quantification | Enantiomeric excess (% ee) is calculated from the peak areas (A) of the two enantiomers: % ee = [ (A1 - A2) / (A1 + A2) ] x 100. |
Advanced Analytical Techniques for Comprehensive Characterization
Beyond chromatography, a suite of advanced analytical techniques is employed to provide a comprehensive characterization of the compound's structure, composition, and material properties.
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, and oxygen) in a purified sample of this compound. The experimentally determined percentages are compared against the theoretical values calculated from its molecular formula, C₂₂H₂₆N₂O. A close agreement between the experimental and theoretical values serves as a crucial confirmation of the compound's empirical formula and a primary indicator of its purity.
Table 3: Theoretical Elemental Composition of this compound (C₂₂H₂₆N₂O)
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 22 | 264.242 | 79.00 |
| Hydrogen | H | 1.008 | 26 | 26.208 | 7.84 |
| Nitrogen | N | 14.007 | 2 | 28.014 | 8.38 |
| Oxygen | O | 15.999 | 1 | 15.999 | 4.78 |
| Total | | | | 334.463 | 100.00 |
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC), provide valuable information about the material properties of this compound, including its melting point, phase transitions, and purity. mdpi.com In a DSC experiment, the heat flow into a sample is measured as a function of temperature.
For a highly pure, crystalline sample of the compound, the DSC thermogram would exhibit a single, sharp endothermic peak corresponding to its melting point. The temperature at the peak of this endotherm is taken as the melting temperature (Tₘ). The presence of impurities typically leads to a depression and broadening of the melting peak, a phenomenon known as melting point depression. Therefore, the sharpness of the melting endotherm can be used as a qualitative indicator of purity. Furthermore, DSC can detect other solid-state phase transitions, such as polymorphic transformations, which would appear as distinct thermal events (either endothermic or exothermic) on the thermogram. mdpi.com
Computational and Theoretical Chemistry Studies of 4 Morpholin 4 Yl 2,2 Diphenylbutanenitrile
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of a molecule. nih.gov For a compound like 4-(Morpholin-4-yl)-2,2-diphenylbutanenitrile, these calculations could determine optimized molecular geometry, bond lengths, and bond angles. researchgate.net
Key parameters derived from such studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites susceptible to electrophilic or nucleophilic attack. nih.gov While these methods are powerful, specific HOMO-LUMO energy values and MEP maps for this compound are not available in the reviewed literature.
Molecular Dynamics Simulations and Conformational Analysis
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For this compound, MD simulations would allow for a thorough exploration of its conformational landscape. The molecule possesses several rotatable bonds, leading to a high degree of flexibility. MD simulations can reveal the most stable, low-energy conformations that the molecule is likely to adopt under various conditions, such as in a solvent or interacting with a biological target. This analysis is crucial for understanding its biological activity, as the molecule's shape is key to its interactions with receptors. However, specific studies detailing the conformational preferences and dynamic behavior of this compound are not documented.
Molecular Docking and Ligand-Receptor Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. mdpi.com This method is fundamental in drug discovery for predicting the binding affinity and mode of interaction between a ligand and its target. scispace.comnih.gov
For this compound, docking studies could be used to screen for potential biological targets by virtually placing the molecule into the binding sites of various proteins. The results would be scored based on binding energy, predicting the most likely protein partners and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.
Following docking, pharmacophore mapping can identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) necessary for biological activity. This creates a model that can be used to search for other molecules with similar activity. No specific molecular docking or pharmacophore modeling studies for this compound have been published.
Quantitative Structure-Activity Relationship (QSAR) Investigations: Theoretical Foundations and Predictive Models
Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. pensoft.net These models use calculated molecular descriptors (properties like lipophilicity, electronic properties, and size) to predict the activity of new, untested compounds. researchgate.net
A QSAR study involving this compound would require a dataset of structurally similar compounds with measured biological activity. From this data, a predictive model could be developed. For instance, studies on other morpholine-containing compounds have successfully used 2D and 3D-QSAR analyses to correlate physicochemical parameters with biological activity and define steric and electronic requirements for interaction with a target. nih.gov However, no QSAR models specifically developed for or including this compound are available.
Reaction Pathway and Transition State Analysis via Computational Methods
Computational methods can be used to explore the mechanisms of chemical reactions, including identifying the transition states and calculating the activation energies. This is crucial for understanding how a molecule might be synthesized or how it might metabolize in a biological system. Using quantum chemical methods, researchers can map the potential energy surface of a reaction involving this compound to find the lowest energy path from reactants to products. This provides deep insight into reaction feasibility and kinetics. At present, there are no published studies that analyze the reaction pathways or transition states related to this specific compound.
Despite a comprehensive search for scientific literature, detailed mechanistic investigations, including kinetic studies, elucidation of reaction mechanisms and intermediates, and the specific role of catalysis for the chemical compound this compound, are not available in the public domain.
General principles of physical organic chemistry can be applied to hypothesize potential reaction pathways and the influence of catalysts on transformations involving this molecule. However, without specific experimental data from peer-reviewed studies, any detailed discussion would be speculative.
For progress in understanding the chemical behavior of this compound, dedicated research into its reactivity would be necessary. Such studies would likely involve:
Kinetic analysis of its reactions to determine rate laws and activation parameters.
Spectroscopic and computational studies to identify and characterize any transient intermediates.
Systematic screening of catalysts to discover conditions that enhance reaction rates and control selectivity.
At present, the absence of this foundational research in the chemical literature precludes a detailed, evidence-based discussion as outlined in the requested article structure.
Future Research Directions and Unexplored Frontiers
Development of Novel and Sustainable Synthetic Methodologies
The traditional synthesis of similar compounds often involves multi-step processes that may utilize hazardous reagents and generate significant waste. Future research should prioritize the development of novel, efficient, and sustainable synthetic routes to 4-(Morpholin-4-yl)-2,2-diphenylbutanenitrile.
One promising avenue is the application of green chemistry principles . This could involve the use of environmentally benign solvents, such as water or supercritical fluids, and the development of catalytic reactions that minimize waste and energy consumption. For instance, the key C-C bond formation could potentially be achieved through catalytic methods that avoid the use of stoichiometric and often toxic reagents.
Furthermore, flow chemistry presents an opportunity for a more controlled, scalable, and safer synthesis. Continuous flow reactors can offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity. The development of a continuous flow process for the synthesis of this compound could be a significant step towards its large-scale and environmentally responsible production.
Another area for exploration is the use of biocatalysis . Enzymes, with their high selectivity and mild reaction conditions, could be employed for specific transformations in the synthetic sequence. For example, a lipase (B570770) could be used for a key resolution step if a chiral center is introduced, or a transaminase could be utilized for the introduction of the morpholine (B109124) moiety.
| Synthetic Approach | Key Advantages | Potential Application to Target Compound |
| Green Chemistry | Reduced environmental impact, use of safer reagents and solvents. | Synthesis using water as a solvent, employing catalytic amounts of a reusable acid or base. |
| Flow Chemistry | Improved safety, scalability, and control over reaction parameters. | Continuous production with in-line purification, minimizing manual handling of intermediates. |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Enantioselective synthesis of chiral analogs or specific functional group transformations. |
Integration of Artificial Intelligence and Machine Learning in Synthetic Design
The field of chemical synthesis is being revolutionized by the integration of artificial intelligence (AI) and machine learning (ML). These tools can significantly accelerate the discovery and optimization of synthetic routes.
For this compound, retrosynthesis prediction software could be employed to identify multiple potential synthetic pathways. These programs utilize vast databases of known chemical reactions to propose disconnections and suggest starting materials. This approach can uncover non-intuitive routes that a human chemist might overlook.
Furthermore, ML models can be trained to predict reaction outcomes and optimize reaction conditions . By inputting data from a small number of initial experiments, these models can predict the yield and purity of a reaction under different conditions (e.g., temperature, catalyst loading, solvent), thus reducing the number of experiments needed to find the optimal protocol. This data-driven approach can save significant time and resources in the development of an efficient synthesis.
Advanced In Silico Modeling for Predicting Chemical Behavior and Interactions
Computational chemistry and molecular modeling are powerful tools for predicting the physicochemical properties and potential biological activities of a molecule before it is even synthesized.
Density Functional Theory (DFT) calculations can be used to determine the electronic structure, geometry, and reactivity of this compound. This can provide insights into the most likely sites for chemical reactions and help in the design of new functionalizations.
Molecular docking studies could be performed to investigate the potential interactions of this compound with various biological targets. By docking the molecule into the active sites of different proteins, researchers can predict its potential as a therapeutic agent. Given the presence of the morpholine and diphenylacetonitrile (B117805) moieties, which are found in various bioactive compounds, this molecule could be a candidate for targeting a range of receptors and enzymes.
Quantitative Structure-Activity Relationship (QSAR) models can be developed for a series of analogs of this compound. By correlating structural features with biological activity, QSAR models can guide the design of new derivatives with improved potency and selectivity.
| Modeling Technique | Predicted Properties | Potential Insights for Research |
| Density Functional Theory (DFT) | Electronic structure, reactivity indices, spectroscopic properties. | Identification of reactive sites, prediction of NMR and IR spectra. |
| Molecular Docking | Binding affinity and mode to biological targets. | Hypothesis generation for potential therapeutic applications. |
| QSAR | Correlation of structural features with biological activity. | Design of new analogs with enhanced potency and selectivity. |
Exploration of New Chemical Transformations and Functionalizations of the Nitrile and Amine Moieties
The nitrile and morpholine moieties in this compound offer a rich platform for chemical derivatization, leading to a diverse library of new compounds with potentially unique properties.
The nitrile group is a versatile functional group that can be transformed into a variety of other functionalities. For example, it can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted to a tetrazole ring, which is a common bioisostere for a carboxylic acid. Each of these transformations would lead to a new class of compounds with distinct physicochemical and biological properties.
The tertiary amine within the morpholine ring is generally stable; however, it can be N-oxidized to the corresponding N-oxide, which may exhibit different solubility and biological activity profiles. Furthermore, the hydrogen atoms on the carbon atoms adjacent to the morpholine nitrogen could potentially be functionalized, although this would likely require harsh reaction conditions.
Future research could focus on developing selective and mild methods for the functionalization of both the nitrile and morpholine moieties. This would allow for the systematic exploration of the chemical space around the core structure of this compound and could lead to the discovery of new compounds with valuable applications.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 4-(Morpholin-4-yl)-2,2-diphenylbutanenitrile, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via nucleophilic substitution, where diphenylacetonitrile reacts with a halogenated morpholine derivative (e.g., 4-chloromorpholine) under basic conditions (e.g., NaOH in DMF or THF). Optimization involves adjusting the base strength, solvent polarity, and temperature to enhance nucleophilicity and minimize side reactions. For instance, polar aprotic solvents improve reaction rates, while elevated temperatures (~80°C) may increase yield but risk decomposition .
- Validation : Post-synthesis purity is confirmed via HPLC, NMR, and mass spectrometry.
Q. How is the molecular structure of this compound validated experimentally?
- Techniques : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Software like SHELXL refines crystallographic data to determine bond lengths, angles, and torsion angles . Complementary methods include FT-IR (to confirm nitrile C≡N stretch at ~2240 cm⁻¹) and ¹³C NMR (to resolve quaternary carbons).
- Example : A related morpholine derivative, 2-[4-(Morpholin-4-ylmethyl)phenyl]-benzonitrile, was resolved using SC-XRD, revealing a puckered morpholine ring .
Q. What functional group transformations are feasible for the nitrile group in this compound?
- Reactivity : The nitrile can be hydrolyzed to an amide (using H₂O₂/acid) or carboxylic acid (via strong acidic/alkaline conditions). Alternatively, it can undergo reduction to a primary amine (e.g., LiAlH₄) or participate in cycloaddition reactions. Hydrazide derivatives, as seen in morpholine-based antimicrobial agents, are synthesized via hydrazine hydrate treatment .
Advanced Research Questions
Q. What challenges arise in resolving the morpholine ring conformation via crystallography, and how are they addressed?
- Puckering Analysis : The morpholine ring often adopts a non-planar conformation, quantified using Cremer-Pople puckering coordinates (amplitude , phase ) . For example, SC-XRD data for similar compounds show values of 0.3–0.5 Å, indicative of chair-like puckering.
- Refinement : SHELXL’s restraints (e.g., DELU, SIMU) mitigate thermal motion artifacts, while Hirshfeld surface analysis validates intermolecular interactions .
Q. How can contradictory solubility data in polar vs. non-polar solvents be reconciled?
- Methodology :
Experimental : Measure solubility in solvents (e.g., DMSO, ethanol, hexane) via gravimetric or UV-Vis methods.
Computational : Apply Hansen solubility parameters (HSPs) or COSMO-RS simulations to predict solvent compatibility. For instance, the compound’s logP (~3.5) suggests moderate hydrophobicity, aligning with higher solubility in chloroform than water .
Thermodynamic Analysis : Differential scanning calorimetry (DSC) identifies polymorphic forms affecting solubility .
Q. What computational strategies predict the biological activity of this compound?
- Molecular Docking : Use crystal structures of target proteins (e.g., acetylcholine-binding protein, PDB: 2X00) to model interactions. The morpholine ring’s oxygen may form hydrogen bonds with active-site residues .
- QSAR Modeling : Correlate electronic descriptors (e.g., HOMO/LUMO energies) with bioactivity. For example, nitrile derivatives with electron-withdrawing groups show enhanced binding to P-glycoprotein .
Key Methodological Recommendations
- Synthesis : Optimize halogenated morpholine reactivity using DBU as a non-nucleophilic base to suppress elimination .
- Crystallography : Apply TWINABS for data scaling if twinning is detected in SC-XRD datasets .
- Data Contradictions : Cross-validate solubility and stability data using orthogonal techniques (e.g., NMR vs. HPLC) to account for solvent impurities or degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
